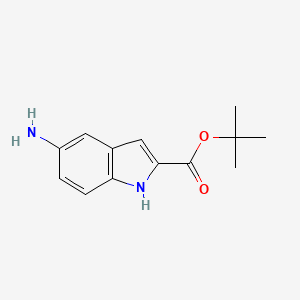

Tert-butyl 5-amino-1H-indole-2-carboxylate

Übersicht

Beschreibung

“Tert-butyl 5-amino-1H-indole-2-carboxylate” is a chemical compound . It is used as an intermediate in the preparation of other compounds .

Synthesis Analysis

The synthesis of “Tert-butyl 5-amino-1H-indole-2-carboxylate” and similar compounds has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis

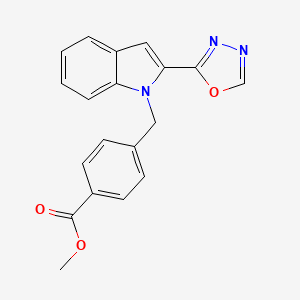

The molecular structure of “Tert-butyl 5-amino-1H-indole-2-carboxylate” is represented by the formula C13H16N2O2 . The SMILES string representation is Cl.CC©©OC(=O)n1ccc2cc(CN)ccc12 .Chemical Reactions Analysis

Indole derivatives, such as “Tert-butyl 5-amino-1H-indole-2-carboxylate”, have been found in many important synthetic drug molecules. They play a significant role in cell biology and have various biologically vital properties .Physical And Chemical Properties Analysis

“Tert-butyl 5-amino-1H-indole-2-carboxylate” has a molecular weight of 232.28 and a predicted density of 1.212±0.06 g/cm3. The predicted boiling point is 420.3±25.0 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Facile Synthesis and Anticancer Assessment : A study demonstrated the synthesis of derivatives related to "Tert-butyl 5-amino-1H-indole-2-carboxylate" which were evaluated for their anticancer activity. Specifically, deaza analogues of bis-indole alkaloid topsentin showed no significant activity against a panel of human tumor cell lines, with one compound exhibiting moderate activity against specific lung and CNS cancer lines (Carbone et al., 2013).

Selective Deprotection of N-Boc : Another application involves the deprotection of N-Boc (tert-butoxycarbonyl), a widely used protective group in organic synthesis. A method using silica gel in refluxing toluene was reported for the deprotection of N-Boc, demonstrating high yields and applicability to N-Boc protected indoline, including derivatives that are challenging to deprotect by other mild methods (Min, 2007).

Medicinal Chemistry Applications

Copper-Catalyzed C-H Oxidation/Cross-Coupling : A novel method involving the selective copper-catalyzed α arylation of α-amino carbonyl substrates was developed. This method uses tert-butyl hydroperoxide (TBHP) and provides a new strategy for synthesizing α-aryl α-imino and α-aryl α-oxo carbonyl compounds, demonstrating the versatility of "Tert-butyl 5-amino-1H-indole-2-carboxylate" derivatives in medicinal chemistry applications (Wu et al., 2012).

Carbazole Alkaloids Synthesis : A method for the benzannulation of indoles to carbazoles was reported, showcasing the synthesis of naturally occurring carbazole alkaloids like olivacine and asteropusazole A. This process uses γ-carbonyl tert-butylperoxide as a diene building block for π-extension of simple indoles, illustrating the role of "Tert-butyl 5-amino-1H-indole-2-carboxylate" derivatives in the synthesis of complex organic molecules (Zheng et al., 2014).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “Tert-butyl 5-amino-1H-indole-2-carboxylate” is not available, similar compounds have been associated with certain hazards. For example, tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride has hazard statements H302, H315, H319, H335 and precautionary statements P261, P305, P338, P351 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTGULOCVMYUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-1H-indole-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2955264.png)

![1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride](/img/structure/B2955266.png)

![1-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}methanesulfonamide](/img/structure/B2955268.png)

![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2955272.png)

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955275.png)

![Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate](/img/structure/B2955276.png)